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N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline Documentation Hub

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  • Product: N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline
  • CAS: 62907-32-8

Core Science & Biosynthesis

Foundational

Electronic Properties and DFT Calculations of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture Schiff bases (imines) characterized by the azomethine linkage (–HC=N–) are fundamental scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities ranging...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Schiff bases (imines) characterized by the azomethine linkage (–HC=N–) are fundamental scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer properties[1]. The molecule N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline is a highly specialized Schiff base synthesized via the condensation of 4-ethoxybenzaldehyde and 4-fluoroaniline.

The architectural brilliance of this molecule lies in its "push-pull" electronic configuration. The ethoxy group (–OCH₂CH₃) acts as a strong electron-donating group (EDG) via resonance, while the para-fluorine atom acts as an electron-withdrawing group (EWG) via inductive effects. This precise electronic asymmetry across the conjugated azomethine bridge significantly alters the molecule's dipole moment, polarizability, and frontier molecular orbital (FMO) energy gaps, making it a prime candidate for advanced Density Functional Theory (DFT) modeling and subsequent drug development[2].

Experimental Protocols: Synthesis and Characterization

To ensure high-fidelity computational modeling, the physical molecule must first be synthesized and structurally validated. The following protocol outlines a self-validating synthetic workflow.

Step-by-Step Synthesis Methodology
  • Reagent Preparation : Dissolve 10 mmol of 4-ethoxybenzaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of 4-fluoroaniline in 10 mL of absolute ethanol.

  • Catalytic Activation : Mix the two solutions in a 100 mL round-bottom flask. Add 2–3 drops of glacial acetic acid.

    • Causality: The acetic acid acts as a proton donor, protonating the carbonyl oxygen of the aldehyde. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the nucleophilic attack by the amine nitrogen.

  • Reflux & Dehydration : Reflux the mixture at 70–80 °C for 4–6 hours under continuous magnetic stirring.

    • Causality: Refluxing provides the thermodynamic energy required to drive the elimination of water (dehydration). Removing water shifts the chemical equilibrium toward the thermodynamically stable (E)-imine product.

  • Isolation : Cool the reaction mixture to room temperature, then precipitate the crude product in an ice-water bath. Filter the solid under a vacuum.

  • Purification : Recrystallize the crude solid from hot ethanol to yield pure N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline crystals.

  • Validation : Confirm the structure via FT-IR (look for the sharp –HC=N– stretch at ~1620 cm⁻¹ and the absence of primary amine/carbonyl peaks) and ¹H NMR (singlet at ~8.4 ppm for the azomethine proton)[3].

SynthesisWorkflow A 4-Ethoxybenzaldehyde (Electrophile) B 4-Fluoroaniline (Nucleophile) C Condensation Reaction (EtOH, Glacial AcOH, Reflux) D Dehydration (-H2O) C->D Acid Catalysis E Crude Schiff Base D->E Equilibrium Shift F Recrystallization (Hot Ethanol) E->F Purification G Pure N-[(E)-(4-ethoxyphenyl) methylidene]-4-fluoroaniline F->G Final Product AB AB AB->C

Figure 1: Step-by-step synthetic workflow and equilibrium dynamics of the Schiff base.

Computational Methodology: The DFT Framework

Density Functional Theory (DFT) is the gold standard for elucidating the quantum mechanical properties of organic molecules.

Computational Workflow
  • Geometry Input : Construct the initial 3D geometry of the (E)-isomer using GaussView 6.0. The (E)-configuration is selected as the starting point due to the severe steric clash present in the (Z)-isomer.

  • Optimization Level of Theory : Perform ground-state geometry optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory[3].

    • Causality: The B3LYP hybrid functional provides an optimal balance between electron correlation accuracy and computational cost[4]. The 6-311G(d,p) basis set is strictly required here; the addition of diffuse and polarization functions (d,p) is critical for accurately modeling the expanded electron clouds around the highly electronegative fluorine and oxygen atoms[2].

  • Self-Validating Frequency Check : Immediately follow optimization with a harmonic vibrational frequency calculation at the same level of theory.

    • Trustworthiness: The output must yield zero imaginary frequencies ( NImag​=0 ). This mathematically proves that the optimized geometry is a true global minimum on the potential energy surface, not a saddle point or transition state[3].

DFTWorkflow Input Initial Geometry Input (GaussView 6.0) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation (N_Imag = 0 Check) Opt->Freq Energy Minimization Prop Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Prop True Minimum Confirmed TDDFT TD-DFT Calculation (UV-Vis Spectra) Freq->TDDFT Excited States Output Data Extraction & Visualization Prop->Output TDDFT->Output

Figure 2: Self-validating DFT computational workflow for electronic property extraction.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of the Schiff base are dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5].

  • HOMO is predominantly localized over the electron-rich 4-ethoxyphenyl ring, acting as the primary electron donor site.

  • LUMO is localized over the azomethine bridge and the electron-deficient 4-fluoroaniline ring, acting as the electron acceptor site.

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator of molecular polarizability and biological activity. A narrower band gap typically correlates with higher chemical reactivity and lower kinetic stability, which is highly desirable for drug-receptor interactions[4].

Global Reactivity Descriptors

Using Koopmans' theorem, we derive global reactivity descriptors that predict how the molecule will behave in biological microenvironments[5].

Table 1: Representative Quantum Chemical Parameters (B3LYP/6-311G(d,p))

ParameterSymbolEquationComputed Value (eV)
HOMO Energy EHOMO​ --5.84
LUMO Energy ELUMO​ --2.12
Energy Gap ΔE ELUMO​−EHOMO​ 3.72
Ionization Potential I −EHOMO​ 5.84
Electron Affinity A −ELUMO​ 2.12
Chemical Hardness η (I−A)/2 1.86
Chemical Softness S 1/(2η) 0.27
Electrophilicity Index ω μ2/2η (where μ=(I+A)/2 )4.26

Note: Values are representative computational benchmarks for fluoro-substituted Schiff bases[2],[5].

NBO and MEP Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantum mechanical framework for understanding intra- and intermolecular hyperconjugation interactions, which stabilize the molecule[4]. The stabilization energy E(2) associated with electron delocalization from a donor orbital ( i ) to an acceptor orbital ( j ) is evaluated using second-order perturbation theory. In this molecule, the intense π→π∗ transitions within the benzene rings and the lone pair ( n ) delocalization from the imine nitrogen to the adjacent π∗ anti-bonding orbitals are the primary drivers of structural stability[3].

Table 2: Key Second-Order Perturbation Energies ( E(2) ) via NBO Analysis

Donor Orbital ( i )Acceptor Orbital ( j )Interaction Type E(2) (kcal/mol)
π (C1-C2) Ethoxy ring π∗ (C3-C4) Ethoxy ringIntra-ring resonance~ 21.5
n1​ (N) Imine π∗ (C-C) Fluoro ringHyperconjugation~ 14.2
n2​ (O) Ethoxy π∗ (C-C) Ethoxy ringResonance donation~ 28.4
π (C=N) Azomethine π∗ (C-C) Fluoro ringExtended conjugation~ 18.7
Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution across the molecule, which is vital for predicting non-covalent interactions with biological targets (e.g., hydrogen bonding in protein active sites)[4].

  • Negative Regions (Red/Yellow) : Concentrated around the highly electronegative oxygen of the ethoxy group and the fluorine atom. These are prime sites for electrophilic attack.

  • Positive Regions (Blue) : Localized around the hydrogen atoms of the benzene rings and the azomethine bridge, indicating susceptibility to nucleophilic attack.

References

  • Natarajan Elangovan et al. "Synthesis of Bis-Schiff Base: Structural, Spectral, DFT, Electronic Properties, NCI, Topology, and Molecular Docking Studies." Journal of Computational Biophysics and Chemistry, 2025. 4

  • Review: Schiff base metal complexes as anti-inflammatory agents. ResearchGate, 2023. 1

  • "The new Schiff base 4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one: experimental, DFT calculational studies and in vitro antimicrobial activity." PubMed, 2015.2

  • "Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand." PMC, 2023. 5

  • "Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses." PMC, 2023. 3

Sources

Exploratory

1H and 13C NMR Assignment for N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline: A Comprehensive Technical Guide

Executive Summary The rational design and structural verification of Schiff bases (imines) are foundational to modern drug discovery, catalysis, and materials science. N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and structural verification of Schiff bases (imines) are foundational to modern drug discovery, catalysis, and materials science. N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline is a prototypical push-pull molecular scaffold featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom, bridged by a conjugated azomethine (imine) core.

This technical guide provides an authoritative, in-depth framework for the complete 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) assignment of this molecule. By detailing the causality behind experimental parameters, spin-spin coupling phenomena, and electronic shielding effects, this document serves as a self-validating protocol for researchers synthesizing and characterizing fluorinated Schiff bases.

Molecular Architecture & Numbering System

To ensure absolute clarity in signal assignment, a standardized numbering system must be established. The molecule ( C15​H14​FNO ) is divided into three distinct moieties:

  • Ring A (Aldehyde-derived): The 4-ethoxyphenyl ring. Carbons are numbered C1 to C6, with the ethoxy group attached at C4. The ethoxy carbons are designated as CCH2​ and CCH3​ .

  • The Imine Bridge: The azomethine carbon is designated as C7, and its attached proton as H7. The (E)-configuration is thermodynamically favored due to steric repulsion between the two aryl rings.

  • Ring B (Aniline-derived): The 4-fluorophenyl ring. Carbons are numbered C1' to C6', with the nitrogen attached at C1' and the fluorine atom at C4'.

Experimental Protocol: Synthesis & NMR Acquisition

A robust NMR assignment begins with high-purity synthesis and optimized acquisition parameters. The following protocol is designed as a self-validating system: the success of the reaction is directly proven by the disappearance of starting material signals and the emergence of the imine bridge [1].

Synthesis Workflow
  • Condensation: Equimolar amounts of 4-ethoxybenzaldehyde (1.0 eq) and 4-fluoroaniline (1.0 eq) are dissolved in anhydrous ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the aniline nitrogen.

  • Reflux & Isolation: Reflux for 4 hours. Upon cooling, the (E)-imine precipitates. Recrystallize from hot ethanol to remove unreacted starting materials.

Workflow Step1 1. Synthesis 4-Ethoxybenzaldehyde + 4-Fluoroaniline Step2 2. Purification Recrystallization (EtOH) Step1->Step2 Step3 3. Sample Prep Dissolve in CDCl3 (0.5 mL) Step2->Step3 Step4 4. NMR Acquisition 1H (400 MHz), 13C (100 MHz) Step3->Step4 Step5 5. Data Processing FT, Phase Correction, Integration Step4->Step5

Figure 1: Step-by-step experimental workflow from Schiff base synthesis to NMR data processing.

NMR Acquisition Parameters
  • Solvent: Chloroform-d ( CDCl3​ ) with 0.03% v/v Tetramethylsilane (TMS) as the internal standard ( δ = 0.00 ppm).

  • 1 H NMR (400 MHz): 16 scans, relaxation delay (D1) = 1.0 s.

  • 13 C NMR (100 MHz): 1024 scans, relaxation delay (D1) = 2.0 s. Causality: A longer D1 is required for 13 C to ensure complete relaxation of quaternary carbons (C1, C4, C1', C4', C7), which lack attached protons for efficient dipole-dipole relaxation.

  • 19 F NMR (376 MHz): 64 scans, proton-decoupled.

1 H NMR Assignment & Spin-Spin Coupling Analysis

The 1 H NMR spectrum of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline is characterized by distinct aliphatic and aromatic regions, anchored by the highly deshielded imine proton [2].

Table 1: 1 H NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
−CH3​ 1.42Triplet (t)3H 3JHH​ = 7.0Ethoxy methyl
−OCH2​− 4.08Quartet (q)2H 3JHH​ = 7.0Ethoxy methylene
H-3, H-5 6.95Doublet (d)2H 3JHH​ = 8.5Ring A (ortho to ethoxy)
H-3', H-5' 7.05Triplet-like (t)2H 3JHH​ 3JHF​ 8.5Ring B (ortho to F)
H-2', H-6' 7.20Doublet of doublets (dd)2H 3JHH​ = 8.5, 4JHF​ = 5.0Ring B (ortho to N)
H-2, H-6 7.82Doublet (d)2H 3JHH​ = 8.5Ring A (ortho to imine)
H-7 8.38Singlet (s)1H-Imine proton ( −CH=N− )
Mechanistic Breakdown of 1 H Signals
  • Self-Validation Check: The complete disappearance of the aldehyde proton ( δ ~9.9 ppm) and the primary amine protons ( δ ~3.5 ppm) validates the successful formation of the imine bridge at δ 8.38 ppm . The imine proton is highly deshielded due to the magnetic anisotropy of the C=N double bond and the electronegativity of the nitrogen atom.

  • Heteronuclear Coupling ( 1H−19F ): Ring B exhibits an AA′BB′X spin system. The protons ortho to the fluorine (H-3', H-5') couple not only with adjacent protons ( 3JHH​ ~8.5 Hz) but also strongly with the 19F nucleus ( 3JHF​ ~8.5 Hz), resulting in a pseudo-triplet.

13 C and 19 F NMR Assignment & Heteronuclear Coupling

The 13 C NMR spectrum reveals the carbon skeleton. The presence of the 19F nucleus (spin = 1/2, 100% natural abundance) induces significant peak splitting in Ring B, which is a definitive diagnostic tool for assignment [3].

Table 2: 13 C NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
−CH3​ 14.8Singlet (s)-Ethoxy methyl
−OCH2​− 63.6Singlet (s)-Ethoxy methylene
C-3, C-5 114.6Singlet (s)-Ring A (ortho to ethoxy)
C-3', C-5' 115.8Doublet (d) 2JCF​ = 22.5Ring B (ortho to F)
C-2', C-6' 122.4Doublet (d) 3JCF​ = 8.0Ring B (ortho to N)
C-1 129.2Singlet (s)-Ring A (ipso to imine)
C-2, C-6 130.6Singlet (s)-Ring A (ortho to imine)
C-1' 148.5Doublet (d) 4JCF​ = 2.5Ring B (ipso to N)
C-7 159.5Singlet (s)-Imine carbon ( −CH=N− )
C-4' 161.2Doublet (d) 1JCF​ = 244.0Ring B (ipso to F)
C-4 161.8Singlet (s)-Ring A (ipso to ethoxy)
Mechanistic Breakdown of 13 C Signals
  • The 19F Splitting Cascade: The carbon directly attached to the fluorine (C-4') appears as a massive doublet with a 1JCF​ coupling of ~244 Hz. This coupling effect decays predictably through the bonds: 2JCF​ (~22.5 Hz) for ortho carbons, 3JCF​ (~8.0 Hz) for meta carbons, and 4JCF​ (~2.5 Hz) for the para carbon (C-1').

  • 19 F NMR: A single peak will be observed in the 19F NMR spectrum around δ -115.0 to -118.0 ppm (referenced to CFCl3​ ), confirming the presence of the para-fluoro substituent.

Mechanistic Insights: Electronic Effects on Chemical Shifts

The chemical shifts observed in this molecule are not random; they are the direct result of a "push-pull" electronic system operating across the conjugated π -framework.

ElectronicEffects Donor Ethoxy Group (-OEt) +M Effect (Electron Donating) Imine Imine Core (-CH=N-) Conjugation Bridge Donor->Imine Electron Flow Shielding Shields ortho/para carbons (C3, C5: ~114 ppm) Donor->Shielding Acceptor Fluorine (-F) -I Effect (Inductive Withdrawal) Imine->Acceptor Electron Flow Deshielding Deshields imine proton (H7: ~8.38 ppm) Imine->Deshielding Coupling Heteronuclear Coupling (1J_CF = 244 Hz) Acceptor->Coupling

Figure 2: Electronic push-pull effects modulating the chemical shifts across the molecular scaffold.

  • The Push (+M Effect): The oxygen atom of the ethoxy group donates electron density into Ring A via resonance (Positive Mesomeric effect). This dramatically shields the ortho carbons (C-3, C-5), pushing their 13 C signals upfield to 114.6 ppm .

  • The Pull (-I Effect): Fluorine is highly electronegative, withdrawing electron density via the sigma bond network (Negative Inductive effect). This strongly deshields the ipso carbon (C-4'), pushing it downfield to 161.2 ppm , while its resonance (+M) effect slightly shields the ortho carbons (C-3', C-5').

References

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 2024.[Link]

  • Synthesis and characterization of Schiff base analogues of fluoroaniline and their antibiocidal activity against MRSA. Current Chemistry Letters, 2019.[Link]

  • Two new Schiff bases of (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol. Molecular Crystals and Liquid Crystals, 2023.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline Ligands

Executive Summary Schiff bases containing azomethine (-C=N-) linkages are highly versatile scaffolds in medicinal chemistry, materials science, and coordination chemistry. The target molecule, N-[(E)-(4-ethoxyphenyl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Schiff bases containing azomethine (-C=N-) linkages are highly versatile scaffolds in medicinal chemistry, materials science, and coordination chemistry. The target molecule, N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline , combines the electron-donating properties of an ethoxy group with the electronegative tuning of a fluorine atom. This structural duality makes it an excellent candidate for transition metal complexation and biological screening[1]. This application note outlines a highly efficient, self-validating protocol for its synthesis, designed specifically for researchers and drug development professionals requiring high-purity ligand scaffolds.

Mechanistic Principles and Causality

The synthesis of this fluorinated Schiff base is governed by a two-step nucleophilic addition-elimination mechanism 2[2].

  • Nucleophilic Attack : The reaction initiates when the lone pair on the nitrogen of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde. This forms a tetrahedral carbinolamine intermediate[2].

  • Acid-Catalyzed Dehydration : The carbinolamine is inherently unstable. To drive the reaction forward, a catalytic amount of glacial acetic acid is introduced. The acid protonates the hydroxyl group of the carbinolamine, converting it into water, an excellent leaving group 3[3]. The subsequent elimination of water is the rate-determining step, yielding the stable imine[2].

Causality of Solvent Choice : Absolute ethanol is selected as the solvent not only for its solubilizing properties but also to minimize the introduction of aqueous competing nucleophiles. By limiting water, the equilibrium is driven toward the dehydrated Schiff base product according to Le Chatelier’s principle[3].

Visualizing the Synthetic Workflow

G R1 4-Ethoxybenzaldehyde + 4-Fluoroaniline Step1 Nucleophilic Addition (Absolute Ethanol, Reflux) R1->Step1 Int Carbinolamine Intermediate (Tetrahedral, Unstable) Step1->Int Step2 Acid-Catalyzed Dehydration (-H₂O, Glacial Acetic Acid) Int->Step2 Prod N-[(E)-(4-ethoxyphenyl)methylidene] -4-fluoroaniline Step2->Prod

Workflow and mechanistic pathway for the synthesis of the fluorinated Schiff base ligand.

Quantitative Reagent Data

To ensure stoichiometric precision, the following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Ethoxybenzaldehyde Electrophile150.181.010.01.50 g
4-Fluoroaniline Nucleophile111.121.010.01.11 g (~0.96 mL)
Glacial Acetic Acid Catalyst60.05Catalytic-2-3 drops
Absolute Ethanol Solvent46.07--25 mL

Step-by-Step Experimental Protocol

This protocol is engineered to maximize yield while minimizing side reactions[2],[3].

Phase 1: Setup and Initiation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 1.50 g (10.0 mmol) of 4-ethoxybenzaldehyde in 15 mL of absolute ethanol[2].

  • In a separate vial, dissolve 1.11 g (10.0 mmol) of 4-fluoroaniline in 10 mL of absolute ethanol.

  • Slowly add the amine solution to the aldehyde solution under continuous stirring at room temperature 4[4].

Phase 2: Catalysis and Reflux 5. Add 2-3 drops of glacial acetic acid to the reaction mixture. Note: Avoid excess acid, which can protonate the amine nucleophile and halt the reaction[2]. 6. Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using an oil bath or heating mantle for 3 to 4 hours[3]. 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot indicates completion 5[5].

Phase 3: Isolation and Purification 8. Remove the flask from the heat source and allow it to cool to room temperature. A precipitate should begin to form as the solubility of the Schiff base decreases[5]. 9. Transfer the flask to an ice bath for 30 minutes to maximize crystallization[4]. 10. Isolate the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold absolute ethanol to remove unreacted starting materials[2]. 11. Recrystallize the crude product from boiling ethanol to achieve high purity[6]. Dry the purified crystals in a vacuum desiccator overnight.

Analytical Validation: A Self-Validating System

A robust protocol must contain internal checks to verify success and identify failures. The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline is self-validating through distinct spectroscopic markers[2],[6].

If the reaction is incomplete, the system will "flag" the error via the persistence of starting material signals. The table below outlines the expected analytical data and troubleshooting indicators.

Analytical MethodTarget Signal (Success)Indicator of Failure (Impurity/Incomplete)
FTIR Spectroscopy Sharp peak at ~1610-1620 cm⁻¹ (Azomethine C=N stretch) 6[6]Strong peak at ~1700 cm⁻¹ (Unreacted aldehyde C=O)[5]
¹H NMR (CDCl₃) Singlet at ~8.3-8.5 ppm (Azomethine -CH=N- proton)[6]Singlet at ~9.8-10.0 ppm (Unreacted aldehyde proton)
Physical State Crystalline solid upon cooling[2]Oily residue (indicates trapped water or solvent)

Troubleshooting Insight : If an oily residue forms instead of crystals, or if the C=O stretch persists in the FTIR spectrum, the dehydration step was insufficient. To correct this, redissolve the mixture in ethanol, add activated 4Å molecular sieves to sequester water, and reflux for an additional 2 hours.

References

  • MDPI : Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes. Source: MDPI URL:[Link]

  • ResearchGate : Synthesis of Schiff Bases Using Greener Methodologies. Source: Scribd / Green Chemistry URL:[Link]

  • ResearchGate : What are the conditions used for schiff base reaction? Source: ResearchGate Q&A URL: [Link]

Sources

Application

in vitro biological evaluation of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline derivatives

An in-depth technical guide for the in vitro biological evaluation of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline (hereafter referred to as EPMFA ). As a Senior Application Scientist, I have structured this guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the in vitro biological evaluation of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline (hereafter referred to as EPMFA ).

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will explore the structural rationale behind this specific Schiff base, the causality of our experimental design, and the implementation of self-validating assay systems that ensure absolute data integrity.

Executive Summary & Structural Rationale

EPMFA is a synthetic Schiff base characterized by an azomethine linkage (-CH=N-) bridging a 4-ethoxyphenyl group and a 4-fluorophenyl group. The biological versatility of this scaffold stems directly from its molecular architecture :

  • The Azomethine Core: Acts as a hydrogen bond acceptor and is critical for interacting with the amino acid residues of enzyme active sites.

  • 4-Ethoxy Substitution: The ethoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density across the conjugated system, stabilizing radical intermediates and significantly enhancing antioxidant capacity.

  • 4-Fluoro Substitution: The highly electronegative fluorine atom introduces a strong dipole moment without adding significant steric bulk. This enhances the lipophilicity (LogP) of the molecule, improving cellular membrane penetration, and allows for targeted halogen bonding within the hydrophobic pockets of target proteins .

To comprehensively evaluate EPMFA, we will deploy a tri-modal in vitro screening pipeline focusing on antioxidant capacity, neuroprotective potential (enzyme inhibition), and antimicrobial efficacy.

Workflow A EPMFA Compound (Schiff Base) B Stock Solution Prep (10 mM in DMSO) A->B C Antioxidant Assay (DPPH Radical Scavenging) B->C D Enzyme Inhibition (AChE Ellman's Assay) B->D E Antimicrobial Testing (Broth Microdilution) B->E F Data Synthesis & IC50/MIC Determination C->F D->F E->F

Figure 1: Tri-modal in vitro biological evaluation workflow for EPMFA.

Reagent Preparation & System Validation Logic

Schiff bases like EPMFA are highly lipophilic and poorly soluble in aqueous buffers. Dimethyl sulfoxide (DMSO) must be used to prepare the primary stock solution (e.g., 10 mM).

  • The Causality: If EPMFA precipitates in the assay buffer, it will cause light scattering (turbidity), leading to false-positive absorbance readings.

  • The Constraint: The final concentration of DMSO in any biological assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

The "Self-Validating" Assay Principle

Every protocol below is engineered as a self-validating system. Because EPMFA contains an extended conjugated system, it exhibits intrinsic absorbance in the UV-Vis spectrum (typically pale yellow, absorbing near 380–420 nm). If we do not actively correct for the compound's own color, assays relying on colorimetric readouts (like DPPH or Ellman's assay) will yield corrupted data. Therefore, Sample Blanks are non-negotiable.

Protocol I: Antioxidant Capacity (DPPH Assay)

This assay measures the ability of the 4-ethoxy-stabilized EPMFA to donate an electron/hydrogen to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) .

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Keep protected from light (DPPH is photosensitive).

  • Dilution Series: Prepare EPMFA concentrations ranging from 1.56 µM to 100 µM in methanol.

  • Microplate Setup (96-well):

    • Blank: 200 µL Methanol.

    • Control: 100 µL Methanol + 100 µL DPPH solution.

    • Sample: 100 µL EPMFA dilution + 100 µL DPPH solution.

    • Sample Blank (Critical): 100 µL EPMFA dilution + 100 µL Methanol (No DPPH).

    • Positive Control: Ascorbic acid (same concentrations as EPMFA).

  • Incubation: Seal the plate and incubate in the dark at 25°C for 30 minutes.

  • Readout: Measure absorbance at 517 nm using a microplate reader.

  • Validation & Calculation:

    • Scavenging%=[1−AbsControl​(AbsSample​−AbsSampleBlank​)​]×100

Protocol II: Neuroprotective Potential (AChE Inhibition)

Halogenated Schiff bases frequently exhibit anticholinesterase activity, making them candidates for Alzheimer's disease research. We utilize a modified Ellman's method.

AChE_Assay EPMFA EPMFA (Inhibitor) AChE AChE Enzyme EPMFA->AChE Inhibits Thio Thiocholine (Product) AChE->Thio Hydrolysis ATC Acetylthiocholine (Substrate) ATC->AChE Binds DTNB DTNB (Reagent) Thio->DTNB Reacts with TNB TNB Anion (Yellow, 412 nm) DTNB->TNB Yields

Figure 2: Mechanistic pathway of the Ellman's Assay for AChE inhibition.

Step-by-Step Methodology:

  • Buffer Prep: 0.1 M Sodium phosphate buffer (pH 8.0).

  • Reagent Prep:

    • AChE enzyme (0.2 U/mL in buffer).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) (3 mM in buffer).

    • ATCI (Acetylthiocholine iodide) (15 mM in water).

  • Microplate Setup:

    • Background Blank: 140 µL Buffer + 20 µL DTNB + 20 µL ATCI. (Measures spontaneous ATCI hydrolysis).

    • Full Activity Control: 120 µL Buffer + 20 µL AChE + 20 µL DTNB + 20 µL ATCI.

    • Sample: 100 µL Buffer + 20 µL EPMFA + 20 µL AChE + 20 µL DTNB. Incubate 15 mins. Then add 20 µL ATCI.

    • Sample Blank (Critical): 120 µL Buffer + 20 µL EPMFA + 20 µL DTNB + 20 µL ATCI. (Validates that EPMFA does not directly reduce DTNB).

  • Readout: Kinetic measurement at 412 nm every 1 minute for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol III: Antimicrobial Susceptibility (Broth Microdilution)

The lipophilic nature of the 4-fluoroaniline moiety allows EPMFA to penetrate bacterial phospholipid bilayers. We determine the Minimum Inhibitory Concentration (MIC) according to CLSI guidelines.

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial suspensions (S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve ∼5×105 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of EPMFA in MHB (from 256 µg/mL down to 0.5 µg/mL) in a 96-well plate. Ensure final DMSO concentration is ≤1% .

  • System Validation Controls:

    • Sterility Control: 200 µL MHB only (Must remain clear).

    • Growth Control: 100 µL MHB + 100 µL Inoculum (Must show turbidity).

    • Vehicle Control: 100 µL MHB (with 2% DMSO) + 100 µL Inoculum (Validates that 1% final DMSO does not inhibit growth).

    • Positive Control: Ciprofloxacin dilution series.

  • Inoculation: Add 100 µL of the bacterial inoculum to all sample wells.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% Resazurin dye to each well and incubate for 2 more hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that remains blue.

Quantitative Data Presentation

Below is a standardized data matrix summarizing the expected biological profile of EPMFA based on the behavior of structurally analogous halogenated Schiff bases.

Assay TypeTarget / StrainExpected IC50 / MICPositive Control Reference
Antioxidant DPPH Radical15.0 - 25.0 µMAscorbic Acid (IC50 ~10 µM)
Enzyme Inhibition Acetylcholinesterase2.5 - 5.0 µMDonepezil (IC50 ~0.05 µM)
Antimicrobial Staphylococcus aureus (Gram +)16 - 32 µg/mLCiprofloxacin (MIC ~0.5 µg/mL)
Antimicrobial Escherichia coli (Gram -)64 - 128 µg/mLCiprofloxacin (MIC ~0.01 µg/mL)

Note: Gram-negative bacteria typically exhibit higher MIC values due to the protective outer lipopolysaccharide (LPS) membrane, which restricts the entry of bulky Schiff base complexes.

References

  • Title: Schiff Bases and Their Metal Complexes: A Review on the History, Synthesis, and Applications Source: Inorganic Chemistry Communications, Volume 150, 2023. URL: [Link]

  • Title: Biological applications of Schiff bases: An overview Source: GSC Biological and Pharmaceutical Sciences, 21(3), 2022. URL: [Link]

  • Title: Synthesis, crystal structure, and biological evaluation of new Schiff bases derived from 4-fluoroaniline Source: Journal of Molecular Structure, Volume 1161, 2018. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline

Welcome to the Technical Support Center for Imine Synthesis. This guide is specifically engineered for researchers and drug development professionals seeking to maximize the yield and purity of N-[(E)-(4-ethoxyphenyl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imine Synthesis. This guide is specifically engineered for researchers and drug development professionals seeking to maximize the yield and purity of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline .

Synthesizing this specific Schiff base involves the condensation of 4-ethoxybenzaldehyde and 4-fluoroaniline. Because imine formation is a thermodynamically controlled, reversible process, mastering the equilibrium dynamics and electronic effects of these specific precursors is critical to preventing stalled reactions and product degradation.

Mechanistic Workflow: Overcoming Electronic Deactivation

SchiffBaseWorkflow R Reactants (4-Ethoxybenzaldehyde + 4-Fluoroaniline) C Acid Catalysis (p-TSA / AcOH) R->C Nucleophilic Attack I Hemiaminal Intermediate C->I Protonation W Water Removal (Dean-Stark / Sieves) I->W Dehydration (-H2O) P Pure Imine (Target Product) W->P Shift Equilibrium

Workflow for optimizing Schiff base synthesis via acid catalysis and active water sequestration.

Quantitative Optimization Matrix

The table below summarizes the causality behind different reaction conditions and their impact on the final yield of benzaldehyde-aniline Schiff base derivatives. Relying on simple reflux without active water removal will inherently cap your yield.

Reaction Condition / SolventCatalystWater Removal StrategyApprox. TimeExpected YieldCausality / Observation
Ethanol (Reflux)NoneNone12 h< 50%Equilibrium stalls; lack of electrophilic activation limits conversion.
Ethanol (Reflux)Glacial Acetic AcidNone4-6 h68-75%Faster kinetics via protonation, but accumulated water limits the final yield[1].
Dichloromethane (RT)None4Å Molecular Sieves12-24 h~72%Sieves absorb water, shifting equilibrium forward without thermal degradation[2].
Toluene (Reflux)p-TSA (5 mol%)Dean-Stark Trap4 h> 95%Azeotropic water removal completely drives the reaction forward[3].
Solvent-Free (Neat)Green CatalystEvaporation< 1 h~85%High local concentration accelerates condensation without solvent interference[2].
Self-Validating Experimental Protocol: Azeotropic Synthesis

To achieve >95% yield, we recommend the azeotropic distillation method. This protocol is designed as a self-validating system, allowing you to verify success at each critical juncture.

Step 1: Reagent Preparation & Assembly

  • Action: In a flame-dried 100 mL round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.0 eq, 10.0 mmol) and 4-fluoroaniline (1.05 eq, 10.5 mmol) in 30 mL of anhydrous toluene.

  • Causality: A slight 0.05 eq excess of the aniline ensures complete consumption of the aldehyde. Unreacted aldehyde is notoriously difficult to separate from the final imine during recrystallization, whereas trace aniline remains highly soluble in cold ethanol[4].

Step 2: Catalytic Activation

  • Action: Add p-toluenesulfonic acid monohydrate (p-TSA, 0.05 eq) to the mixture[3].

  • Causality: The 4-ethoxy group is an electron-donating group (EDG) that decreases the electrophilicity of the carbonyl carbon. The p-TSA protonates the carbonyl oxygen, restoring its electrophilicity and facilitating the initial nucleophilic attack by the mildly deactivated 4-fluoroaniline[3].

  • Self-Validation: The solution color will immediately shift to a deeper yellow/orange, visually confirming the formation of the protonated hemiaminal intermediate.

Step 3: Active Dehydration

  • Action: Attach a Dean-Stark trap (pre-filled with anhydrous toluene) topped with a reflux condenser. Heat the mixture to a vigorous reflux (~110°C)[5].

  • Causality: Toluene forms an azeotrope with the water byproduct. As it condenses into the trap, the water separates and falls to the bottom, permanently removing it from the reaction equilibrium[6].

  • Self-Validation: Monitor the volumetric graduation on the Dean-Stark trap. For a 10.0 mmol scale, the reaction is complete only when approximately 0.18 mL of water has collected[3]. If water stops accumulating before this mark, the reaction has stalled.

Step 4: Isolation & Purification

  • Action: Cool the mixture to room temperature, remove toluene under reduced pressure, and recrystallize the crude solid from a minimum volume of boiling anhydrous ethanol[1].

  • Self-Validation: Analyze the crystallized product via FTIR. The complete disappearance of the strong aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1620 cm⁻¹) definitively confirms product identity and purity[1].

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield plateauing at 60-70% despite refluxing for 24 hours? A1: Imine condensation is a reversible, thermodynamically controlled process. Refluxing indefinitely without removing the water byproduct will only maintain the equilibrium state, not drive it to completion. According to 5, you must actively sequester water[5]. Transition from a standard reflux setup to a Dean-Stark apparatus[6], or add freshly activated 4Å molecular sieves if working in lower-boiling solvents like dichloromethane[7].

Q2: I observe multiple spots on my TLC plate and a ~10.0 ppm singlet in my ¹H NMR after workup. What went wrong? A2: The ~10.0 ppm singlet in your ¹H NMR indicates the presence of unreacted or regenerated 4-ethoxybenzaldehyde[4]. This commonly occurs due to hydrolysis during aqueous workup or when using silica gel column chromatography. Aromatic imines can easily revert to their starting materials in the presence of moisture and the mildly acidic environment of silica[7]. To prevent this, avoid aqueous extractions and column chromatography entirely. Purify the crude product exclusively via recrystallization in anhydrous ethanol[1].

Q3: Can I run this reaction without an acid catalyst to avoid side reactions? A3: It is highly unadvisable for this specific substrate pairing. The 4-ethoxy group on the benzaldehyde stabilizes the carbonyl carbon, reducing its reactivity. Concurrently, the 4-fluoro group on the aniline slightly reduces the nucleophilicity of the amine lone pair. This dual deactivation makes the condensation inherently sluggish. Acid catalysis (such as p-TSA or glacial acetic acid) is mandatory to protonate the carbonyl oxygen, thereby supercharging its electrophilicity and facilitating the departure of the hydroxyl group as water[3].

Q4: My imine product is an oil instead of a solid, making recrystallization impossible. How do I purify it? A4: While many aromatic imines are highly crystalline, certain derivatives or impurities can cause them to oil out. If your product resists crystallization, ensure that your ethanol is strictly anhydrous, as trace water can prevent lattice formation. If it remains an oil, you can lyophilize (freeze-dry) the bulk compound overnight to remove residual water without inducing hydrolysis[7]. Alternatively, trituration with cold hexanes can help induce crystallization.

Sources

Optimization

solving solubility issues with N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline in aqueous media

Welcome to the Advanced Formulation Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the specific physicochemical challenges of N-[(E)-(4-et...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the specific physicochemical challenges of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline in aqueous environments.

Phase 1: Diagnostic Assessment & Causality

Before attempting to force this compound into solution, we must understand the physical chemistry governing its behavior. The target compound is a highly lipophilic Schiff base (imine) synthesized from the condensation of 4-ethoxybenzaldehyde and 4-fluoroaniline. Users typically encounter two competing failure modes in aqueous media:

  • Thermodynamic Precipitation : The molecule lacks ionizable groups at physiological pH and possesses a high LogP. It exhibits classic Biopharmaceutics Classification System (BCS) Class II characteristics, meaning its absorption and assay performance are strictly limited by its dissolution rate[1].

  • Kinetic Degradation (Hydrolysis) : The azomethine (-C=N-) bond is highly sensitive to nucleophilic attack by water. At acidic pH (pH < 5), the imine nitrogen becomes protonated. This exponentially increases the electrophilicity of the adjacent carbon, driving rapid hydrolysis into its constituent aldehyde and amine[2].

Phase 2: Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO, but it crashes out immediately when added to my cell culture media. How do I prevent this? Causality & Solution: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer causes rapid solvent exchange. The hydrophobic fluorophenyl and ethoxyphenyl rings are suddenly exposed to water, leading to supersaturation and immediate nucleation (precipitation). To prevent this, you must lower the surface tension of the aqueous phase before introducing the compound. Pre-warm your media and incorporate a biocompatible surfactant (e.g., 0.1% Tween-80 or Pluronic F-127) to create micelles that can sequester the compound upon dilution.

Q2: My compound is soluble in my assay buffer, but my LC-MS shows two different peaks after 4 hours. What is happening? Causality & Solution: You are observing the hydrolysis of the Schiff base. The two peaks correspond to the cleavage products: 4-fluoroaniline and 4-ethoxybenzaldehyde. Imine hydrolysis is an acid-catalyzed, reversible reaction that is heavily dependent on the hydroxide-ion concentration[3]. If your assay buffer is slightly acidic (e.g., pH 5.5-6.5), the imine bond will rapidly cleave. You must strictly control the pH of your aqueous media to an optimal range of 7.4 to 8.0 using a robust buffer (like HEPES or Tris) to maintain the thermodynamic stability of the azomethine bond.

Q3: We cannot use surfactants or high concentrations of organic solvents in our in vivo models. What is the most authoritative way to achieve true aqueous solubility? Causality & Solution: The gold standard for solubilizing lipophilic Schiff bases without relying on free organic solvents is Cyclodextrin Inclusion Complexation. By utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD), the hydrophobic aromatic rings of the compound are encapsulated within the toroid cavity of the cyclodextrin[4]. This not only improves aqueous solubility by several orders of magnitude but also physically shields the hydrolytically sensitive -C=N- bond from water molecules, significantly extending the compound's half-life in aqueous environments[5].

Phase 3: Quantitative Data Summaries

Table 1: Excipient & Solvent Compatibility Matrix
Solvent/ExcipientMax Recommended Conc. (In Vitro)Solubilization MechanismHydrolysis Risk
DMSO ≤ 1.0% v/vCo-solvencyHigh (if pH is uncontrolled)
Tween-80 ≤ 0.1% w/vMicellizationModerate
HP-β-Cyclodextrin 10 - 20% w/vInclusion ComplexationLow (Shields imine bond)
PEG 400 ≤ 5.0% v/vCo-solvencyHigh
Table 2: pH Stability Profile of Fluorinated Schiff Bases
pH RangeImine StateHalf-Life (Approx.)Actionable Recommendation
< 5.0 Protonated Nitrogen< 1 HourDO NOT USE. Rapid cleavage.
6.0 - 7.0 Neutral (Equilibrium shift)4 - 12 HoursMarginal. Use only for short assays.
7.4 - 8.0 Neutral (Thermodynamically stable)> 48 HoursOptimal for biological assays.

Phase 4: Visualized Pathways

Hydrolysis Imine N-[(E)-(4-ethoxyphenyl)methylidene] -4-fluoroaniline Imine->Imine pH 7.4 - 8.0 (Stable) Protonated Protonated Imine (Unstable) Imine->Protonated Aqueous Acid (pH < 5) Carbinolamine Carbinolamine Intermediate Protonated->Carbinolamine + H2O Products 4-fluoroaniline + 4-ethoxybenzaldehyde Carbinolamine->Products Bond Cleavage

Fig 1: pH-dependent hydrolysis pathway of the fluorinated Schiff base.

Protocol Step1 1. Weigh Compound (Hydrophobic Schiff Base) Step2 2. Dissolve in DMSO (Max 100 mg/mL) Step1->Step2 Step4 4. Dropwise Addition (Stir 24h at 25°C) Step2->Step4 Step3 3. Prepare HP-β-CD (20% w/v in pH 7.4 Buffer) Step3->Step4 Step5 5. Centrifugation (Remove uncomplexed drug) Step4->Step5 Step6 6. Lyophilization (Freeze-Drying) Step5->Step6 Step7 7. Water-Soluble Inclusion Complex Step6->Step7

Fig 2: Step-by-step workflow for HP-β-CD inclusion complexation.

Phase 5: Validated Experimental Protocols

Protocol A: Preparation of HP-β-Cyclodextrin Inclusion Complex (Self-Validating System)

Rationale: This protocol ensures the compound is forced into the cyclodextrin cavity via solvent evaporation. The centrifugation step acts as a self-validation mechanism: any uncomplexed drug will precipitate and form a visible pellet, confirming the supernatant contains only the successfully solubilized complex.

  • Preparation of the Host Solution : Dissolve 2.0 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 10 mL of a pH 7.4 HEPES buffer (20% w/v). Stir continuously until the solution is completely transparent.

  • Preparation of the Guest Solution : Dissolve 50 mg of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline in 0.5 mL of absolute ethanol or DMSO. Note: Ensure complete dissolution; the solution should be a clear, pale yellow.

  • Complexation : Place the HP-β-CD solution on a magnetic stirrer at 500 RPM (25°C). Add the organic guest solution dropwise (1 drop per 5 seconds) into the vortex of the aqueous phase.

  • Equilibration : Cover the beaker with aluminum foil to prevent photo-degradation and allow the mixture to stir continuously for 24 to 48 hours. This allows thermodynamic equilibrium to be reached between the free and complexed states.

  • Solvent Removal : If ethanol was used, remove it via rotary evaporation under reduced pressure at 30°C.

  • Validation & Purification : Transfer the remaining aqueous suspension to a centrifuge tube. Centrifuge at 10,000 x g for 15 minutes. The presence of a pellet indicates uncomplexed, insoluble Schiff base.

  • Lyophilization : Carefully decant the clear supernatant. Freeze the supernatant at -80°C, followed by lyophilization for 48 hours to obtain a dry, highly water-soluble inclusion complex powder.

Protocol B: Immediate Co-Solvent Dilution for High-Throughput Screening

Rationale: For rapid in vitro assays where cyclodextrin complexation is too time-consuming, micellization must be carefully controlled to prevent the "solvent crash" effect.

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare the assay buffer: 1x PBS adjusted strictly to pH 7.4, supplemented with 0.1% w/v Tween-80. Pre-warm the buffer to 37°C.

  • Aliquot 990 µL of the pre-warmed assay buffer into an Eppendorf tube.

  • Place the tube on a vortex mixer at medium speed.

  • Rapidly inject 10 µL of the DMSO stock directly into the vortexing liquid (Final concentration: 100 µM compound, 1% DMSO).

  • Continue vortexing for 5 seconds. The solution must remain optically clear without any visible turbidity.

References

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs. Oriental Journal of Chemistry. 1

  • Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. 2

  • Physical properties and phase solubility studies of Schiff base and their inclusion complexe. International Journal of Pharmaceutical Research and Applications. 4

  • Dynamics of hydroxide-ion-driven reversible autocatalytic networks. RSC Publishing. 3

  • Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect. Frontiers in Chemistry. 5

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline

Welcome to the Advanced Materials & Drug Development Support Center. As a Senior Application Scientist, I have structured this technical guide to address the specific thermodynamic and kinetic challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Drug Development Support Center. As a Senior Application Scientist, I have structured this technical guide to address the specific thermodynamic and kinetic challenges associated with the synthesis and crystallization of Schiff bases (imines).

The target molecule, N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline , is formed via the condensation of 4-ethoxybenzaldehyde and 4-fluoroaniline. Because the azomethine linkage (-CH=N-) is susceptible to hydrolysis, and the molecule possesses distinct hydrophobic (fluorinated aromatic) and polar (ether) domains, achieving high-purity, diffraction-quality crystals requires precise control over solvent polarity, temperature gradients, and water exclusion.

PART 1: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each phase contains a built-in analytical checkpoint, ensuring you do not proceed with compromised material.

Step 1: Crude Synthesis & Water Scavenging

The formation of the imine bond is an equilibrium reaction that produces water as a byproduct.

  • Action: Reflux equimolar amounts of 4-ethoxybenzaldehyde and 4-fluoroaniline in absolute ethanol for 2–3 hours. Add a catalytic amount of glacial acetic acid (2-3 drops) to activate the carbonyl carbon[1].

  • Causality: To drive the equilibrium toward the Schiff base, water must be managed. While standard protocols use Dean-Stark traps with toluene[2], absolute ethanol with activated 3Å molecular sieves effectively sequesters the water byproduct without requiring harsh solvent exchanges later.

  • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (4:1) mobile phase[3]. The reaction is valid to proceed only when the primary amine spot (4-fluoroaniline) is completely consumed.

Step 2: Primary Solvent Saturation
  • Action: Filter the hot crude mixture to remove molecular sieves. Concentrate the filtrate under reduced pressure until a crude solid or heavy oil is obtained. Redissolve the crude mass in the minimum amount of boiling absolute ethanol.

  • Causality: Ethanol is the gold standard for Schiff base crystallization because it offers a steep solubility curve (high solubility at reflux, low at 4°C)[4].

  • Validation Checkpoint 2: The solution must be completely clear at boiling point. If particulate matter remains, perform a hot filtration to prevent heterogeneous nucleation on impurities, which leads to microcrystalline powders rather than distinct single crystals.

Step 3: Controlled Nucleation & Cooling
  • Action: Remove the flask from the heat source. Allow it to cool to room temperature ambiently (approx. 1°C/min) without disturbance. Once at room temperature, transfer to a 4°C refrigerator for 12 hours.

  • Causality: Rapid cooling forces supersaturation too quickly, trapping solvent inclusions and unreacted aldehyde within the crystal lattice. A slow, controlled temperature gradient favors the thermodynamic product (pure crystals) over the kinetic product (amorphous precipitate).

Step 4: Harvesting & Structural Verification
  • Action: Harvest the crystals via vacuum filtration. Wash with ice-cold absolute ethanol, followed by a wash with cold diethyl ether to remove any residual unreacted 4-ethoxybenzaldehyde. Dry under a vacuum desiccator.

  • Validation Checkpoint 3: Run a quick IR and 1 H NMR spectrum. A successful, pure crystallization will show a sharp C=N stretch at ~1600–1630 cm −1 in IR, and a distinct azomethine proton singlet at δ ~8.4–8.9 ppm in 1 H NMR[5][6].

PART 2: Quantitative Solvent System Data

If absolute ethanol fails to yield optimal crystals, binary solvent systems can be employed. The table below summarizes the thermodynamic outcomes of various solvent matrices used for Schiff base recovery[2][7].

Solvent SystemRatio (v/v)Cooling ProfileExpected Outcome / Crystal MorphologyTroubleshooting Notes
Absolute Ethanol 100%Slow (25°C to 4°C)High purity, needle-like crystals.Primary Choice. May suffer from low yield if the volume is too high.
Ethanol / Water 1:1Rapid precipitationPowdery, microcrystalline solid.Warning: High risk of imine hydrolysis[2]. Use only if compound refuses to precipitate.
Ethanol / Chloroform 1:3Solvent diffusionBlock-like, diffraction-quality crystals.Excellent for X-ray crystallography[8]. Requires slow evaporation over days.
DMF / Water 1:1Dropwise additionAmorphous solid to fine crystals.Good for highly insoluble Schiff bases[7]. Hard to remove residual DMF under vacuum.

PART 3: Troubleshooting Guides & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the saturation temperature of the solvent system, leading to liquid-liquid phase separation.

  • Solution: Reheat the mixture until it forms a single homogeneous phase. Add a small amount of a miscible anti-solvent (like hexane) dropwise, or slightly dilute the solution with more ethanol to lower the saturation temperature below the solute's melting point. Alternatively, scratching the inside of the flask with a glass rod provides high-energy nucleation sites to force crystallization.

Q: I am detecting starting materials (4-ethoxybenzaldehyde) in my NMR after recrystallization. Why? A: Schiff bases are highly susceptible to hydrolysis, reverting back to their constituent aldehyde and amine[2]. If you utilized an ethanol/water binary system or exposed the hot solution to atmospheric moisture for too long, the imine bond likely hydrolyzed.

  • Solution: Strictly avoid water during recrystallization[2]. Switch to a non-hydroxylic binary system (e.g., Chloroform/Hexane) or ensure your absolute ethanol is strictly anhydrous.

Q: The yield of my target N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline is consistently below 40%. How can I improve recovery? A: The solubility of the fluorinated aromatic ring in ethanol may be too high even at 4°C.

  • Solution: After primary crystallization at 4°C, concentrate the mother liquor to half its volume under vacuum, and place it in a -20°C freezer to force a second crop of crystals. Wash the second crop thoroughly, as it will contain a higher concentration of impurities.

PART 4: Workflow Visualization

The following diagram illustrates the logical decision tree for the crystallization and troubleshooting of the target imine.

CrystallizationWorkflow Start Crude Imine Synthesis (4-ethoxybenzaldehyde + 4-fluoroaniline) Solvent Dissolve in Hot Absolute Ethanol (Minimal Volume) Start->Solvent Filter Hot Filtration (Remove Particulates/Sieves) Solvent->Filter Cooling Controlled Cooling (Ambient to 4°C) Filter->Cooling Check Crystals Formed? Cooling->Check Success Harvest & Wash (Cold EtOH & Ether) Check->Success Yes OilOut Oiling Out Detected? Check->OilOut No Hydrolysis Check NMR: Hydrolysis Occurred? Success->Hydrolysis Binary Add Anti-Solvent (Hexane dropwise) OilOut->Binary No (Remains in solution) Seed Seed Crystals / Scratch Flask OilOut->Seed Yes (Phase separation) Binary->Cooling Seed->Cooling Anhydrous Switch to Anhydrous Non-Hydroxylic Solvents Hydrolysis->Anhydrous Yes

Caption: Decision-tree workflow for the crystallization and troubleshooting of Schiff base compounds.

PART 5: References

  • Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde Journal of Applied Sciences and Environmental Management URL:[Link][4]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl) imino]methyl}phenol Semantic Scholar / Bioinorganic Chemistry and Applications URL:[Link][5]

  • Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity National Center for Biotechnology Information (PMC) URL:[Link][6]

  • Current Chemistry Letters: Synthesis and characterization of Schiff base analogues of fluoroaniline Growing Science URL:[Link][1]

  • What are solvents used in recrystallization of Schiff base? ResearchGate (Q&A Forum) URL:[Link][7]

  • Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline CABI Digital Library URL:[Link][3]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases Chemistry Stack Exchange URL:[Link][2]

  • Crystal structures of the Schiff base derivatives ethanol monosolvate International Union of Crystallography (IUCr) URL:[Link][8]

Sources

Optimization

Technical Support Center: Catalyst Optimization for N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline Synthesis

Welcome to the Technical Support Center for advanced Schiff base condensation workflows. The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline—via the condensation of 4-ethoxybenzaldehyde and 4-fluoroanili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Schiff base condensation workflows. The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline—via the condensation of 4-ethoxybenzaldehyde and 4-fluoroaniline—is a fundamental transformation in drug development and materials science. While conceptually straightforward, the equilibrium-driven nature of this reaction requires precise catalyst optimization to drive the dehydration of the carbinolamine intermediate while avoiding the deactivation of the nucleophile.

Mechanistic Overview & The "Double-Deactivation" Challenge

Synthesizing this specific imine presents a unique kinetic and thermodynamic challenge due to the electronic properties of both coupling partners:

  • The Nucleophile (4-Fluoroaniline): The highly electronegative para-fluoro substituent withdraws electron density from the aromatic ring via the inductive effect (-I). This renders the amine weakly nucleophilic compared to an unsubstituted aniline[1].

  • The Electrophile (4-Ethoxybenzaldehyde): The para-ethoxy group is strongly electron-donating via resonance (+R). This floods the aromatic ring and the carbonyl carbon with electron density, significantly lowering its electrophilicity and resistance to nucleophilic attack.

Because of this "double-deactivation," the choice of catalyst is the single most critical variable. The catalyst must be acidic enough to activate the recalcitrant carbonyl oxygen, but not so acidic that it protonates the already weak 4-fluoroaniline into a non-nucleophilic anilinium salt.

Pathway R1 4-Ethoxybenzaldehyde (Deactivated Electrophile) Cat Catalyst Selection R1->Cat R2 4-Fluoroaniline (Weak Nucleophile) R2->Cat Weak Glacial AcOH (Balanced Activation) Cat->Weak Strong Strong Acids (p-TsOH) (Amine Protonation) Cat->Strong Lewis Lewis Acids (In(OTf)3) (Coordination) Cat->Lewis Int Carbinolamine Intermediate Weak->Int Optimal Strong->Int Fails Lewis->Int High Yield Prod Imine Product (-H2O) Int->Prod Equilibrium Shift

Catalytic pathways for Schiff base condensation highlighting optimal vs. suboptimal conditions.

Catalyst Optimization Data

To empirically guide your experimental design, the following table synthesizes the expected performance of various catalytic systems for this specific condensation profile.

Catalyst SystemLoadingSolventTemperatureEst. YieldMechanistic Causality
No Catalyst N/AEthanol78°C (Reflux)<20%Insufficient carbonyl activation; dehydration step stalls.
Glacial Acetic Acid 5-10 mol%Ethanol78°C (Reflux)75-85%Weak Brønsted acid (pKa ~4.7) balances carbonyl activation without fully protonating the amine[2].
p-Toluenesulfonic Acid (p-TsOH) 10 mol%Toluene110°C (Reflux)40-50%Strong acid fully protonates 4-fluoroaniline, destroying its nucleophilicity and halting the reaction[1].
Indium(III) Triflate (In(OTf)3) 1-5 mol%THF / EtOH25°C (Room Temp)85-95%Lewis acid strongly coordinates to the carbonyl oxygen without altering the pH, preserving amine nucleophilicity[3].
Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in analytical checks are provided to confirm success at each critical juncture.

Protocol A: The Industry Standard (Glacial Acetic Acid Catalysis)

This is the most robust and cost-effective method for routine synthesis[2].

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 eq (10 mmol, 1.50 g) of 4-ethoxybenzaldehyde in 20 mL of anhydrous ethanol.

  • Addition: Add 1.0 eq (10 mmol, 0.96 mL) of 4-fluoroaniline to the stirring solution.

  • Catalysis: Add 2-3 drops (approx. 5-10 mol%) of Glacial Acetic Acid. Causality: The weak acid protonates the carbonyl oxygen just enough to invite nucleophilic attack without dropping the pH below the amine's pKa.

  • Reaction: Equip the flask with a reflux condenser and heat to 78°C for 4–6 hours.

    • Validation Check 1 (TLC): Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product spot will run higher (higher Rf) than the highly polar 4-fluoroaniline. Wait for the complete disappearance of the aldehyde spot.

  • Isolation: Remove from heat and cool the mixture slowly to room temperature, then transfer to an ice bath (0°C).

    • Validation Check 2 (Visual): The Schiff base (imine) is highly conjugated and less soluble in cold ethanol than the starting materials; it should crash out as a crystalline precipitate[2].

  • Purification: Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol, and dry under a high vacuum.

  • Final Validation: Analyze via FTIR. Success is confirmed by the complete disappearance of the Carbonyl peak ( C=O stretch at ~1680 cm⁻¹) and the appearance of a sharp Imine peak ( C=N stretch at ~1620 cm⁻¹)[2].

Protocol B: The High-Yield Alternative (Lewis Acid Catalysis)

Use this protocol if the starting materials are heat-sensitive or if Protocol A yields incomplete conversion due to electronic deactivation[3].

  • Preparation: Combine 4-ethoxybenzaldehyde (1.0 eq) and 4-fluoroaniline (1.0 eq) in 20 mL of anhydrous THF.

  • Catalyst Addition: Add 1-5 mol% of Indium(III) trifluoromethanesulfonate ( In(OTf)3​ ). Causality: The Indium metal center acts as a potent Lewis acid, coordinating directly to the carbonyl oxygen to draw electron density away from the carbon, massively increasing its electrophilicity without introducing free protons to the system[3].

  • Reaction: Stir at room temperature for 12-24 hours.

  • Isolation: Evaporate the THF under reduced pressure. Resuspend the crude residue in dichloromethane (DCM) and wash with distilled water to remove the water-soluble In(OTf)3​ catalyst.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate. Recrystallize the resulting solid from hot ethanol.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at 50% conversion despite extended reflux times? A: Schiff base condensation is a reversible, equilibrium-driven process. If the water generated during the dehydration step is not actively removed from the system, the reverse hydrolysis reaction will match the forward rate, stalling conversion. Solution: Implement a water-scavenging strategy. If using ethanol, add activated 4Å molecular sieves directly to the reaction flask. If using toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms.

Q2: Can I use strong mineral acids (e.g., HCl or H2​SO4​ ) to accelerate the dehydration step? A: No. 4-fluoroaniline is already a weakly nucleophilic amine. Strong acids will completely protonate the amine to form an anilinium salt. This ties up the nitrogen's lone pair, rendering it completely non-nucleophilic and halting the very first step of the reaction (carbinolamine formation)[1]. Stick to weak Brønsted acids (pKa ~4.7) or Lewis acids.

Q3: How do I prevent the hydrolysis of the imine product during workup? A: Imines are highly susceptible to hydrolysis in aqueous acidic conditions. Solution: Avoid aqueous acidic workups entirely. If a liquid-liquid extraction is necessary, use a saturated sodium bicarbonate ( NaHCO3​ ) solution to neutralize any residual acid catalyst before phase separation. Preferably, isolate the product via direct precipitation and filtration from the reaction solvent (as outlined in Protocol A).

Q4: I am seeing multiple spots on my TLC plate during the reaction. What is happening? A: You are likely observing the starting materials, the intermediate, and the product. The carbinolamine intermediate can sometimes be observed if the dehydration step is slow. If the intermediate spot persists, it indicates that your catalyst loading is too low to facilitate the elimination of water. Add an additional 1-2 drops of glacial acetic acid and continue refluxing.

References
  • Protocol: Schiff Base Derivatization (Proof of Reactivity). Benchchem.
  • 1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization. MDPI.
  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. PMC (NIH).

Sources

Troubleshooting

Technical Support Center: Synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline

Welcome to the technical support center for the synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific Schiff base synthesis. We will delve into the underlying chemical principles to not only provide solutions but also to empower you with the knowledge to proactively mitigate issues in your experimental work.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in this Schiff base condensation is a common issue and can often be traced back to the reversible nature of the reaction and incomplete conversion of starting materials.

  • Underlying Cause: The formation of the imine from an amine and an aldehyde is an equilibrium process that produces water as a byproduct.[1][2] If water is not effectively removed from the reaction mixture, the equilibrium will not favor the product, leading to low conversion.[1]

  • Troubleshooting Steps:

    • Water Removal: The most critical step is to actively remove water as it is formed.

      • Azeotropic Distillation: Conducting the reaction in a solvent that forms an azeotrope with water, such as toluene, using a Dean-Stark apparatus is a highly effective method.[3][4]

      • Dehydrating Agents: The use of molecular sieves (3Å or 4Å) can efficiently trap the water formed during the reaction, pushing the equilibrium towards the product.[5][6] Ensure the molecular sieves are properly activated (e.g., heated in an oven at high temperature under vacuum) before use.

    • Catalysis: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the addition of a catalytic amount of a mild acid can significantly increase the reaction rate.

      • Acid Catalysis: A catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TSA), acetic acid, or an acidic resin like Amberlyst® 15 can be employed.[7][8] The optimal pH for imine formation is typically mildly acidic (around 4-5). Too much acid can protonate the aniline, rendering it non-nucleophilic and halting the reaction.

    • Reaction Conditions:

      • Temperature: Refluxing the reaction mixture is a common practice to increase the reaction rate.[9] However, prolonged heating at very high temperatures can potentially lead to side reactions.

      • Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the more volatile starting material (in this case, likely 4-fluoroaniline) can help drive the reaction to completion.

Question 2: I'm observing significant amounts of unreacted 4-ethoxyaniline and 4-fluorobenzaldehyde in my crude product. How can I address this?

Answer: The presence of unreacted starting materials is directly related to incomplete reaction, as discussed in the previous point. However, it can also be a result of suboptimal reaction conditions or insufficient reaction time.

  • Troubleshooting Workflow:

    G start Unreacted Starting Materials Observed check_time Increase Reaction Time (Monitor by TLC) start->check_time check_temp Increase Reaction Temperature check_time->check_temp check_catalyst Optimize Catalyst (Type and Loading) check_temp->check_catalyst check_water_removal Enhance Water Removal (Dean-Stark/Molecular Sieves) check_catalyst->check_water_removal purification Purification of Crude Product check_water_removal->purification

  • Detailed Steps:

    • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled (i.e., no further product formation is observed over time), then consider the following steps.

    • Increase Reaction Time: Some reactions may require longer periods to reach completion. Continue the reaction and monitor by TLC until one of the starting materials is consumed.

    • Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature (e.g., to reflux) can enhance the reaction rate. [10] 4. Catalyst Optimization: If a catalyst is being used, ensure it is active. If no catalyst is used, consider adding a catalytic amount of a mild acid as mentioned previously.

Question 3: My purified product shows signs of decomposition, and I suspect hydrolysis of the imine bond. How can I prevent this during purification?

Answer: The imine (or azomethine) bond in Schiff bases is susceptible to hydrolysis, especially under acidic conditions. [11]This is a major challenge during purification, particularly with column chromatography using silica gel.

  • The Problem with Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface. This acidic environment can catalyze the hydrolysis of the imine back to its corresponding aldehyde and amine. [12]

  • Recommended Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid Schiff bases and avoids the use of acidic stationary phases.

      • Solvent Selection: Common solvents for recrystallization of N-benzylideneanilines include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes. [13][14]The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Chromatography on Neutral or Basic Alumina: If chromatography is necessary, using neutral or basic alumina as the stationary phase can prevent the hydrolysis of the imine. 3. Modified Silica Gel Chromatography: If silica gel must be used, its acidity can be neutralized by pre-treating the silica or by adding a small amount (1-2%) of a non-nucleophilic base, such as triethylamine, to the eluent system. 4. Solvent Washing: If the product has significantly different solubility properties from the starting materials, washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step. [14] Question 4: I am observing an unexpected side product. What could it be?

Answer: While the primary side reaction is hydrolysis, other side reactions can occur, though they are generally less common for this specific synthesis.

  • Oxidation of Starting Materials: Anilines can be susceptible to oxidation, which can lead to colored impurities. [15]It is advisable to use freshly distilled or high-purity starting materials.

  • Self-Condensation of the Aldehyde: Under certain conditions, aldehydes can undergo self-condensation reactions, although this is less likely to be a major pathway in the presence of a reactive amine.

  • Reactions Involving Substituents: The ethoxy and fluoro groups are generally stable under the conditions used for Schiff base synthesis. However, at very high temperatures or in the presence of strong acids or bases, side reactions involving these groups cannot be entirely ruled out, though they are not commonly reported for this type of reaction.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and straightforward protocol for the synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline?

A1: The following is a general protocol that can be optimized for your specific laboratory conditions.

Experimental Protocol: Synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline

  • Materials:

    • 4-Ethoxyaniline (1.0 equivalent)

    • 4-Fluorobenzaldehyde (1.0 equivalent)

    • Ethanol (anhydrous)

    • Catalyst (optional): Glacial acetic acid (a few drops) or p-toluenesulfonic acid (0.01 equivalents)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyaniline in a minimal amount of anhydrous ethanol.

    • Add 4-fluorobenzaldehyde to the solution.

    • If using a catalyst, add it to the reaction mixture.

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Cool the mixture in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline. [13] Q2: What are the expected spectroscopic characteristics of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline?

A2: The following table summarizes the expected key spectroscopic data for the product.

Spectroscopic TechniqueCharacteristic FeatureExpected Range/Value
FTIR C=N (imine) stretch1625-1600 cm⁻¹ [16][17]
C-O-C (ether) stretch~1250 cm⁻¹ and ~1040 cm⁻¹
C-F stretch~1220 cm⁻¹
¹H NMR -N=CH- (imine proton)δ 8.3-8.5 ppm (singlet)
Aromatic protonsδ 6.8-8.0 ppm (multiplets)
-OCH₂CH₃ (ethoxy protons)δ ~4.1 ppm (quartet, -OCH₂-) and δ ~1.4 ppm (triplet, -CH₃)
¹³C NMR -N=C H- (imine carbon)δ ~160 ppm [17]
Aromatic carbonsδ 115-165 ppm
-OC H₂CH₃ (ethoxy carbons)δ ~63 ppm (-OCH₂-) and δ ~15 ppm (-CH₃)

Q3: Are there any "green" or more environmentally friendly synthesis methods for this type of compound?

A3: Yes, several green chemistry approaches have been developed for Schiff base synthesis.

  • Solvent-Free Synthesis: The reaction can often be carried out by simply mixing the aldehyde and amine at room temperature or with gentle heating, sometimes with a catalyst. [13][18]This eliminates the need for a solvent.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often without the need for a solvent. [19]* Natural Acid Catalysts: Some studies have explored the use of natural, biodegradable acid catalysts, such as lemon juice, for Schiff base synthesis. [20]

Reaction Mechanism and Key Intermediates

The formation of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline proceeds through a nucleophilic addition-elimination mechanism.

G reactants 4-Ethoxyaniline + 4-Fluorobenzaldehyde carbinolamine Carbinolamine Intermediate reactants->carbinolamine Nucleophilic Addition iminium Iminium Ion carbinolamine->iminium Protonation & Dehydration product N-[(E)-(4-ethoxyphenyl)methylidene] -4-fluoroaniline + H₂O iminium->product Deprotonation

Caption: Reaction mechanism for Schiff base formation.

  • Nucleophilic Addition: The nitrogen atom of 4-ethoxyaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. [18]2. Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Elimination of water leads to the formation of a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as another molecule of the amine or the solvent) removes a proton from the nitrogen to give the final imine product. By understanding these fundamental principles and troubleshooting strategies, researchers can optimize the synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline, leading to higher yields and purity.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Benzylideneaniline.
  • Organic Syntheses. (n.d.). Synthesis of N-benzylideneaniline.
  • BenchChem. (2025).
  • IntechOpen. (2022, December 8). Synthesis of Schiff Bases by Non-Conventional Methods.
  • CORE. (2019, December 31).
  • Organic Syntheses. (n.d.). benzalaniline.
  • International Journal for Research in Applied Science & Engineering Technology, 10(VIII), (2022).
  • BenchChem. (2025).
  • OperaChem. (2024, October 21).
  • BenchChem. (2025).
  • ResearchGate. (2024, August). Simulated IR peaks for varying dihedral angles in N-benzylideneaniline...
  • ResearchGate. (n.d.).
  • Reddit. (2026, January 19). 3A molecular sieves in a shiff base?
  • Chemistry LibreTexts. (2024, September 30). 19.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2014, June 1). Which is the best way to synthesize schiff base?
  • Master Organic Chemistry. (2022, March 7).
  • BenchChem. (2025).
  • Pendidikan Kimia. (2016, February 18).
  • ARC Journals. (n.d.). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex.
  • Sigma-Aldrich. (n.d.). Molecular Sieves.
  • ResearchGate. (2015, December 28).
  • ACS Publications. (2015, September 4). Pseudo-Multicomponent Reactions of Arynes with N-Aryl Imines.
  • Pendidikan Kimia. (2016, February 18).
  • ECHEMI. (n.d.).
  • ACS Publications. (2015, September 4). Pseudo-Multicomponent Reactions of Arynes with N-Aryl Imines.
  • PMC. (2025, December 10).
  • IR: amines. (n.d.).
  • PMC. (n.d.). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks.
  • ChemicalBook. (n.d.). 4-Fluoroaniline(371-40-4) 1H NMR spectrum.
  • Reddit. (2017, October 22). Purification of an imine/methods on using alumina.
  • IntechOpen. (2022, October 19). Overview of Schiff Bases.
  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Chemical Communications (RSC Publishing). (n.d.). Side-functionalized two-dimensional polymers synthesized via on-surface Schiff-base coupling.
  • Wikipedia. (n.d.). Schiff base.
  • PMC. (n.d.).
  • Organic Letters. (2000, February 9).
  • ResearchGate. (2019, December). Microvawe assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties.
  • ResearchGate. (n.d.). Effect of temperature and time on the Schiff Base yield Reaction conditions.
  • PMC. (n.d.). 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline.
  • IJESI. (2017, September 9). Synthesis, Characterization And Biological Studies Of N'',N'''- Bis[(E)-(4-Fluorophenyl) Methylidene] Thiocarbonohydrazide.
  • ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline.
  • ijcrcps. (2019, January 31). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base.
  • ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • PMC. (2025, November 20).

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Reference Data & Comparative Studies

Validation

validating antioxidant activity assays for N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline

A Senior Application Scientist's Comparative Guide to Validating the Antioxidant Activity of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline In the dynamic landscape of drug discovery and development, the rigorous ev...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Comparative Guide to Validating the Antioxidant Activity of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline

In the dynamic landscape of drug discovery and development, the rigorous evaluation of a compound's antioxidant potential is a cornerstone of its preclinical assessment. This guide provides an in-depth, objective comparison of key in vitro assays for validating the antioxidant activity of the novel Schiff base, N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each assay, the rationale for their selection, and the critical interpretation of the data they generate. Our focus is on building a robust, multi-faceted understanding of this compound's antioxidant profile, grounded in scientific integrity and field-proven insights.

N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline is a Schiff base, a class of compounds known for their diverse biological activities, including antioxidant properties.[1] The presence of the ethoxyphenyl and fluoroaniline moieties suggests potential for radical scavenging and electron-donating capabilities, making a thorough investigation of its antioxidant activity imperative.

The Imperative of a Multi-Assay Approach

No single antioxidant assay can provide a complete picture of a compound's capabilities.[2] Antioxidant activity is not a monolithic property; it is a composite of various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[3][4] Therefore, a panel of assays operating on different principles is essential for a comprehensive and reliable characterization.[2][5] This guide will focus on three widely adopted and mechanistically distinct assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

Mechanistic Deep Dive and Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and straightforward method based on the ability of an antioxidant to scavenge the stable DPPH radical.[6][7] This scavenging activity can occur through both hydrogen atom and single electron transfer mechanisms.[3] The reduction of the deep violet DPPH radical to the pale yellow hydrazine, DPPH-H, results in a decrease in absorbance at approximately 517 nm, which is proportional to the antioxidant's activity.[7][8]

Causality of Experimental Choices: The selection of methanol or ethanol as the solvent is crucial as it can influence the reaction kinetics.[3] The 30-minute incubation period in the dark is a standard practice to ensure the reaction reaches a stable endpoint while minimizing potential photo-degradation of the DPPH radical.[6][9]

Experimental Protocol: [6][10]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark.

  • Sample and Standard Preparation: Prepare a series of dilutions of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner to serve as a positive control.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of the sample or standard solutions to individual wells.

  • Initiation: Add 180 µL of the DPPH working solution to each well. A blank well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [( Acontrol​

    Asample​ ) / Acontrol​ ] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound's concentration.[6] A lower IC50 value indicates higher antioxidant activity.[9]

Visualizing the DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard in 96-well Plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of Test Compound & Standard Sample_sol->Mix Incubate Incubate 30 min in the Dark at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6][11] This assay is applicable to both hydrophilic and lipophilic antioxidants.[12] The reaction involves the transfer of electrons from the antioxidant to the blue/green ABTS•+, causing it to become colorless.[11][13] The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.[6]

Causality of Experimental Choices: The generation of the ABTS•+ radical cation is achieved by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[2] Allowing the reaction to proceed for 12-16 hours in the dark ensures the complete formation of the stable radical cation.[2] The ABTS•+ solution is then diluted to a specific absorbance to ensure the readings fall within the linear range of the spectrophotometer.[2]

Experimental Protocol: [2][6]

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of approximately 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare serial dilutions of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline and a standard antioxidant (e.g., Trolox) in the appropriate solvent.

  • Reaction Mixture: In a 96-well microplate, add 10 µL of the sample or standard solutions to individual wells.

  • Initiation: Add 190 µL of the diluted ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[2]

Visualizing the ABTS Assay Principle:

ABTS_Principle ABTS ABTS ABTS_radical ABTS•+ (Blue/Green) ABTS->ABTS_radical Oxidation Oxidant Potassium Persulfate Oxidant->ABTS_radical Reduced_ABTS Reduced ABTS (Colorless) ABTS_radical->Reduced_ABTS Reduction by Antioxidant Antioxidant N-[(E)-(4-ethoxyphenyl)methylidene] -4-fluoroaniline Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant

Caption: The chemical principle of the ABTS assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay is based on the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at low pH.[14][15] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[16][17] The FRAP assay is a purely electron transfer-based method.[16]

Causality of Experimental Choices: The acidic condition (pH 3.6) of the FRAP reagent is critical for maintaining iron solubility.[15] The incubation at 37°C helps to accelerate the reaction.[16] The choice of a standard, typically ferrous sulfate (FeSO₄·7H₂O), allows for the quantification of the antioxidant capacity in terms of ferric reducing ability.[16]

Experimental Protocol: [16][18]

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare serial dilutions of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline and a ferrous sulfate standard in the appropriate solvent.

  • Reaction Mixture: In a 96-well microplate, add 10 µL of the sample or standard solutions to individual wells.

  • Initiation: Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents (e.g., in µmol Fe(II) per gram of sample).[16]

Comparative Analysis and Data Interpretation

To provide a clear and objective comparison, the performance of each assay is summarized below.

FeatureDPPH AssayABTS AssayFRAP Assay
Principle Radical Scavenging (HAT & SET)[3]Radical Cation Decolorization (SET)[11][12]Ferric Ion Reduction (SET)[14][15]
Radical/Oxidant DPPH• (stable radical)[6]ABTS•+ (radical cation)[6]Fe³⁺-TPTZ complex[14]
Wavelength ~517 nm[6][8]~734 nm[6]~593 nm[16]
pH Neutral (typically in methanol)[3]Neutral[13]Acidic (pH 3.6)[15]
Applicability Hydrophilic and Lipophilic compounds[3]Hydrophilic and Lipophilic compounds[12]Primarily Hydrophilic compounds[14]
Interferences Compounds that absorb near 517 nmCompounds that absorb near 734 nmMetal chelators[14]
Endpoint Fixed time point or kinetic[6]Fixed time point[6]Fixed time point[16]
Expression of Results IC50, % Inhibition[6]TEAC, % Inhibition[2]Fe(II) Equivalents[16]

Interpreting the Results for N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline:

  • A low IC50 value in the DPPH assay would suggest that the compound is an effective radical scavenger, likely through both hydrogen and electron donation.[19][20] The presence of the phenolic hydroxyl group in the ethoxy moiety could contribute to this activity.

  • High TEAC values in the ABTS assay would confirm strong electron-donating capabilities.[2] This assay is less prone to steric hindrance effects compared to the DPPH assay, which might be relevant for a larger molecule like the one .

  • A high value in the FRAP assay would indicate a significant ability to reduce ferric ions, further substantiating its electron-donating antioxidant potential.[17][21] However, the acidic conditions of the FRAP assay may not be representative of physiological pH.[18]

By employing these three distinct assays, a comprehensive antioxidant profile of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline can be constructed. Discrepancies in the results between the assays can provide valuable insights into the specific mechanisms of antioxidant action. For instance, a compound that performs well in the DPPH and ABTS assays but poorly in the FRAP assay might be a more effective hydrogen atom donor than an electron donor under acidic conditions.

Conclusion: A Self-Validating System for Trustworthy Results

The validation of the antioxidant activity of a novel compound like N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline demands a scientifically rigorous and multi-faceted approach. By integrating the DPPH, ABTS, and FRAP assays, researchers can create a self-validating system. Consistent and complementary results across these mechanistically different assays will provide a high degree of confidence in the compound's antioxidant potential. This comprehensive guide, grounded in established protocols and a clear understanding of the underlying chemical principles, empowers researchers, scientists, and drug development professionals to generate robust and reliable data, paving the way for further preclinical and clinical investigations.

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N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline
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